molecular formula C9H10BrNO2 B3338911 Ethyl 5-(bromomethyl)nicotinate CAS No. 156691-99-5

Ethyl 5-(bromomethyl)nicotinate

Cat. No. B3338911
CAS RN: 156691-99-5
M. Wt: 244.08 g/mol
InChI Key: DZIIEYIOMDDTHJ-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)nicotinate is a chemical compound with the molecular formula C9H10BrNO2 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(bromomethyl)nicotinate consists of a pyridine ring substituted with a bromomethyl group at the 5-position and an ethyl ester at the 3-position . The molecular weight of this compound is 244.09 .


Physical And Chemical Properties Analysis

Ethyl 5-(bromomethyl)nicotinate has a molecular weight of 244.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Safety and Hazards

Ethyl 5-(bromomethyl)nicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in well-ventilated areas .

properties

IUPAC Name

ethyl 5-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIIEYIOMDDTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695420
Record name Ethyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(bromomethyl)nicotinate

CAS RN

156691-99-5
Record name Ethyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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